N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5OS/c20-13-4-6-15(7-5-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-2-1-3-14(21)10-12/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQXUIDHRQJLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has shown promise in several research areas:
Medicinal Chemistry
- Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities. The compound may interact with specific molecular targets to modulate biological pathways involved in disease processes.
- Biochemical Probes : Used as a tool to study enzyme activity and receptor interactions.
Material Science
- Advanced Materials Development : Explored for its potential in creating materials with specific electronic or optical properties due to its unique chemical structure.
Synthetic Chemistry
- Building Block for Complex Molecules : Serves as a precursor in the synthesis of more complex organic compounds.
Case Studies
Recent studies have highlighted the compound's effectiveness in preclinical models:
- Anti-Cancer Activity : In vitro studies demonstrated that N-(4-bromophenyl)-2-{...} inhibits proliferation in various cancer cell lines.
- Inflammatory Response Modulation : The compound reduced markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in kinases or epigenetic regulators, similar to C1632’s methyl group, which inhibits Lin28 .
Sulfanyl Linker vs. Direct Acetamide :
- The sulfanyl bridge in the target compound introduces conformational flexibility and electronic effects distinct from direct acetamide-linked analogs (e.g., 894067-38-0). This could modulate solubility and metabolic stability .
Comparison with C1632 (Lin28-1632) :
- C1632’s methyl-phenyl-acetamide structure confers specificity for Lin28, rescuing let-7 miRNA function in cancer stem cells (CSCs) . The target compound’s bromophenyl-fluorophenyl motif may shift selectivity toward other targets (e.g., kinases or bromodomains) due to steric and electronic differences.
Physical Properties :
- Melting points for triazolo-pyridazine derivatives range widely (e.g., 187–255°C in ). The target compound’s bromine and fluorine substituents likely increase its melting point compared to methylated analogs .
Biological Activity
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a bromophenyl group , a fluorophenyl group , and a triazolopyridazine moiety , making it a part of a larger class of heterocyclic compounds known for various pharmacological properties. The synthesis typically involves multiple steps, including the preparation of the triazolopyridazine core followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents include bromine and fluorine sources, alongside various catalysts to facilitate bond formation .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Anti-inflammatory responses
These mechanisms suggest potential therapeutic applications in treating cancer and inflammatory diseases .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity: Compounds containing thiadiazole and triazole rings have shown significant antimicrobial effects against various pathogens .
- Anti-inflammatory Properties: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
- Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar compounds:
- Anticancer Activity: A study demonstrated that triazole derivatives could inhibit cancer cell growth effectively, with some compounds showing IC50 values lower than conventional chemotherapeutics .
- Anti-inflammatory Effects: Research on related compounds indicated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
- Molecular Docking Studies: Computational studies have provided insights into binding affinities with target proteins, suggesting that modifications in the chemical structure could enhance biological activity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with precursor heterocycles (e.g., triazolo[4,3-b]pyridazine cores) followed by sulfanylacetamide coupling. Key steps include:
- Heterocycle formation : Cyclocondensation of hydrazines with substituted pyridazines to form the triazolo-pyridazine scaffold .
- Thioether linkage : Coupling the sulfanylacetamide moiety via nucleophilic substitution (e.g., using sodium hydride in DMF) .
- Bromophenyl/fluorophenyl functionalization : Suzuki-Miyaura cross-coupling or Ullmann reactions for aryl group introduction .
Q. Challenges :
- Low yields in cyclization steps due to steric hindrance from fluorophenyl groups .
- Purification difficulties caused by byproducts from incomplete coupling reactions (HPLC or column chromatography recommended) .
Q. Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions (Evidence) | Yield Range |
|---|---|---|
| Cyclocondensation | 80°C, DMF, 12h | 45–60% |
| Thioether coupling | NaH, THF, 0°C→RT | 50–70% |
| Aryl functionalization | Pd(PPh₃)₄, K₂CO₃, Dioxane | 60–75% |
Q. Which spectroscopic methods are critical for structural validation?
- NMR : ¹H/¹³C NMR for confirming aryl/heterocyclic protons and sulfanylacetamide connectivity (e.g., δ 3.8–4.2 ppm for CH₂-S) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ for C₂₀H₁₄BrFN₅OS: calc. 486.01) .
- IR spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and S-C bonds (~650 cm⁻¹) .
Note : Discrepancies in NMR splitting patterns (e.g., fluorophenyl vs. bromophenyl coupling) may require 2D-COSY/HMBC for resolution .
Q. How does the sulfanyl group influence reactivity in downstream modifications?
The sulfanyl (-S-) group is susceptible to:
- Oxidation : Forms sulfoxides/sulfones with H₂O₂ or mCPBA, altering electronic properties for SAR studies .
- Nucleophilic substitution : Replacement with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .
- Radical reactions : Participation in thiol-ene click chemistry for bioconjugation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological approach :
- Core modifications : Replace triazolo-pyridazine with triazolo-triazine to assess heterocycle impact on target binding .
- Substituent variation : Compare 3-fluorophenyl vs. 4-chlorophenyl groups using molecular docking (e.g., AutoDock Vina) to predict affinity for kinase targets .
- Bioisosteric replacement : Substitute sulfanyl with sulfonyl or methylene groups to evaluate metabolic stability .
Q. Table 2: SAR Data from Analogous Compounds
| Modification | Biological Activity (Target) | Key Finding | Source |
|---|---|---|---|
| Triazolo-pyridazine → Triazolo-triazine | EGFR inhibition (IC₅₀) | 2.5-fold ↓ activity | |
| 3-Fluorophenyl → 4-Fluorophenyl | COX-2 inhibition | Improved selectivity (pIC₅₀ = 7.2) |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) may arise from:
- Assay conditions : ATP concentration differences in kinase assays (use standardized protocols like Eurofins PanLabs) .
- Compound purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity (validate with LC-MS) .
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Q. How can analytical methods be optimized for detecting degradation products?
- HPLC-DAD/MS : Use C18 columns (3.5 μm, 150 mm) with 0.1% formic acid/ACN gradients to separate hydrolyzed amide or oxidized sulfanyl byproducts .
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor stability over 72h .
Q. What computational tools predict metabolic pathways for this compound?
Q. Key Research Gaps :
- Limited data on in vivo pharmacokinetics (e.g., bioavailability in rodent models).
- Mechanistic studies on off-target effects (e.g., hERG channel binding predicted via PatchClamp assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
